2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid
Overview
Description
Mono-(2-ethylhexyl) phthalate is a primary metabolite of di-(2-ethylhexyl) phthalate, which is widely used as a plasticizer in various consumer products such as food packaging, toys, cosmetics, clothing, and biomedical devices . Mono-(2-ethylhexyl) phthalate is considered a reproductive toxicant and has been identified as an endocrine disruptor .
Mechanism of Action
Mono(2-ethylhexyl) phthalate (MEHP), also known as 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid, is a primary active metabolite of di(2-ethylhexyl) phthalate (DEHP), a commonly used plasticizer .
Target of Action
MEHP primarily targets the endocrine system . It disrupts the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . MEHP also interferes with nuclear receptors in various neural structures involved in controlling brain functions . In addition, it affects Leydig cell genes and CYP17 Lyase activity in the testis .
Mode of Action
MEHP interacts with its targets and induces changes in their function. For instance, it decreases the amplitude of spontaneous action potential (sAP) and the frequency of mini-excitatory postsynaptic currents (mEPSCs) in neurons . It also reduces the peak current density of calcium, sodium, and potassium ion channels .
Biochemical Pathways
MEHP affects several biochemical pathways. It disrupts the normal functioning of the endocrine system, leading to neurological disorders . It also alters the neural excitability and synaptic plasticity of neurons by inhibiting ion channels’ activity . Furthermore, MEHP has been suggested to be metabolized through β-oxidation pathway .
Result of Action
The action of MEHP results in various molecular and cellular effects. It can induce neurological disorders, such as attention-deficit/hyperactivity disorder and autism spectrum disorder . It also affects the neuronal excitability and synaptic plasticity of neurons . In addition, MEHP has been shown to suppress the growth of follicles and increase reactive oxygen species (ROS) levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MEHP. For instance, the concentration of MEHP can affect its action on neurons . Moreover, long-term exposure to MEHP and other chemicals can be hazardous to human health .
Biochemical Analysis
Biochemical Properties
Mono(2-ethylhexyl) phthalate interacts with various enzymes and proteins within the body. It is a major bioactive metabolite of DEHP and can promote fatty acid synthesis in hepatocytes by regulating the expression of relevant genes and proteins . This interaction plays a crucial role in the biochemical reactions involving MEHP.
Cellular Effects
Mono(2-ethylhexyl) phthalate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alter neural excitability and synaptic plasticity of neurons . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Mono(2-ethylhexyl) phthalate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. MEHP has been shown to induce nuclear translocation and activation of PPARγ . This suggests that MEHP exerts its effects at the molecular level mainly via PPARγ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mono(2-ethylhexyl) phthalate have been observed to change over time. For instance, MEHP has been shown to transiently increase celsr2 phosphorylation on serine/threonine residues within 15 minutes of exposure, which then returns to control levels after 60 minutes .
Dosage Effects in Animal Models
The effects of Mono(2-ethylhexyl) phthalate vary with different dosages in animal models. Studies have shown that high-dose MEHP exposure targets the fetal and pubertal testis, leading to alterations in endocrine and spermatogenic function . At high doses, MEHP has been associated with toxic or adverse effects .
Metabolic Pathways
Mono(2-ethylhexyl) phthalate is involved in various metabolic pathways. It is rapidly metabolized by lipase to primary metabolites in the gastrointestinal tract and other tissues . The metabolic pathways of MEHP involve interactions with various enzymes and cofactors .
Transport and Distribution
Mono(2-ethylhexyl) phthalate is transported and distributed within cells and tissues. After oral administration, DEHP is hydrolyzed in the gastrointestinal tract and mainly distributed in the body as MEHP . The distribution of MEHP in blood and organs has been observed to be dose-dependent .
Subcellular Localization
The subcellular localization of Mono(2-ethylhexyl) phthalate and its effects on activity or function have been studied. Within 2 hours of exposure, in vivo Sertoli cell celsr2 localization was altered; celsr2 immunostaining became concentrated in the basal aspect of Sertoli cells, and then a diffuse pattern emerged . This suggests that MEHP could affect the subcellular localization of certain proteins, thereby influencing their activity or function .
Preparation Methods
Mono-(2-ethylhexyl) phthalate is synthesized through the hydrolysis of di-(2-ethylhexyl) phthalate. The reaction involves the cleavage of the ester bond in di-(2-ethylhexyl) phthalate, resulting in the formation of mono-(2-ethylhexyl) phthalate and 2-ethylhexanol . This reaction can be catalyzed by various enzymes or chemical catalysts under specific conditions.
Chemical Reactions Analysis
Mono-(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:
Oxidation: Mono-(2-ethylhexyl) phthalate can be oxidized to form various oxidation products.
Reduction: Reduction of mono-(2-ethylhexyl) phthalate can lead to the formation of reduced phthalate derivatives.
Substitution: Mono-(2-ethylhexyl) phthalate can undergo substitution reactions where one of its functional groups is replaced by another group.
Scientific Research Applications
Mono-(2-ethylhexyl) phthalate has several scientific research applications, including:
Comparison with Similar Compounds
Mono-(2-ethylhexyl) phthalate is similar to other phthalate metabolites such as mono-butyl phthalate and mono-isononyl phthalate. it is unique in its specific effects on reproductive health and its role as a primary metabolite of di-(2-ethylhexyl) phthalate . Other similar compounds include:
Mono-butyl phthalate: A metabolite of di-butyl phthalate, used as a plasticizer in various products.
Mono-isononyl phthalate: A metabolite of di-isononyl phthalate, also used as a plasticizer.
Mono-(2-ethylhexyl) phthalate stands out due to its specific toxicological profile and its widespread presence in the environment as a result of the extensive use of di-(2-ethylhexyl) phthalate .
Properties
IUPAC Name |
2-(2-ethylhexoxycarbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDSLBVSSOQSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25425-73-4 (hydrochloride salt) | |
Record name | Mono-(2-ethylhexyl)phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2025680 | |
Record name | MEHP | |
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Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992), Solid | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Monoethylhexyl phthalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |
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Boiling Point |
greater than 572 °F at 760 mmHg (NTP, 1992) | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
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CAS No. |
4376-20-9 | |
Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Mono(2-ethylhexyl) phthalate | |
Source | CAS Common Chemistry | |
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Record name | Mono-(2-ethylhexyl)phthalate | |
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Record name | MEHP | |
Source | EPA DSSTox | |
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Record name | (2-ethylhexyl) hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.253 | |
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Record name | MONO(ETHYLHEXYL) PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2EWB60RT | |
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Record name | Monoethylhexyl phthalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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